
2,7-二氯萘
描述
2,7-Dichlorofluorene is a chlorinated derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It is a compound of interest due to its potential applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other photoluminescent materials. The presence of chlorine atoms in the fluorene molecule can significantly alter its electronic properties, making it a valuable compound for various chemical reactions and material science applications.
Synthesis Analysis
The synthesis of 2,7-dichlorofluorene derivatives and related compounds has been explored through various methods. For instance, the Heck coupling reaction has been employed to synthesize 2,7-fluorenevinylene-based trimers, which are soluble in common organic solvents and exhibit photoluminescent properties . Another approach involves the nickel(0)-mediated copolymerization of 2,7-dibromo-9,9-dihexylfluorene with other compounds to create amorphous poly-2,7-fluorene networks suitable for LED applications . Additionally, the Michael reactions of chloro-substituted-9,9'-bifluorenylidenes with fluorenes have been investigated, providing insights into the reactivity of chlorinated fluorene derivatives .
Molecular Structure Analysis
The molecular structure of 2,7-dichlorofluorene derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of certain diimidazole derivatives of fluorene has been determined using single X-ray crystallography . The introduction of chloro groups and other substituents can lead to changes in the optical properties of the fluorene molecule, as evidenced by the synthesis and characterization of various derivatives .
Chemical Reactions Analysis
2,7-Dichlorofluorene and its derivatives participate in a range of chemical reactions that are significant for material science. The Michael reactions with fluorenes result in the formation of products with different addition patterns, influenced by the inductive and steric effects of the halogen substituents . The synthesis of conjugated fluorene derivatives through heterocoupling reactions also demonstrates the reactivity of chlorinated fluorene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-dichlorofluorene derivatives are crucial for their application in electronic devices. These compounds exhibit high glass transition temperatures and good photoluminescence properties . The UV-vis spectra of synthesized trimers show absorption maxima with optical band gaps suitable for electroluminescence . The introduction of dendritic side groups in the synthesis of complex dendritic, rigid rod poly-2,7-fluorene homopolymers and copolymers affects the conjugation along the polymer backbone and influences the photoluminescence properties . Additionally, the fluorescence quenching in new 2',7'-dichlorofluorescein derivatives has been studied, revealing the effects of binding and conformation on the fluorescent intensities .
科学研究应用
Summary of the Application
2,7-Dichlorofluorene is an important intermediate in the synthesis of antimalarial drugs, such as Lumefantrine .
Methods of Application or Experimental Procedures
The synthesis of 2,7-Dichlorofluorene involves the reaction of fluorene with a chlorinating agent, sulfuryl chloride, in glacial acetic acid .
Results or Outcomes
The synthesis method not only greatly reduces the usage amount of glacial acetic acid, saves cost, protects the environment, but also increases the yield to 63.3% .
2. Anticancer and Antimicrobial Agents
Summary of the Application
2,7-Dichlorofluorene-based thiazolidinone and azetidinone analogues have been synthesized and evaluated for their antimicrobial activity against some multidrug resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .
Methods of Application or Experimental Procedures
The synthetic approach begins with a simple and convenient approach to prepare 2,7-dichlorofluorene which involves direct chlorination of fluorene with NCS in a mixture of acetic acid AcOH and hydrochloric acid (HCl) .
Results or Outcomes
Some of the synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug .
3. Organic Light Emitting Diodes (OLED) and Organic Solar Cells
Summary of the Application
2,7-Dichlorofluorene can be used in the manufacture of organic light emitting diodes (OLED) and organic solar cells .
Methods of Application or Experimental Procedures
The compound is generally prepared through chemical synthesis. A common method is the reaction of fluorene with a chlorinated alkane to produce 2,7-dichlorofluorene .
Results or Outcomes
The devices manufactured using 2,7-Dichlorofluorene exhibit excellent luminescent properties and charge transport characteristics .
安全和危害
2,7-Dichlorofluorene can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection .
未来方向
2,7-Dichlorofluorene has been used as a backbone moiety for the synthesis of various bioactive agents . Some of the synthesized compounds showed significant activity against A-549 and MCF-7 cell lines when compared to 5-fluorouracil (5-FU), which was used as a reference drug . Therefore, future research could focus on exploring the potential of 2,7-Dichlorofluorene in the development of new drugs and pharmaceuticals.
属性
IUPAC Name |
2,7-dichloro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPURBHAHVFTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291088 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichlorofluorene | |
CAS RN |
7012-16-0 | |
| Record name | 2,7-Dichlorofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dichlorofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dichloro-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



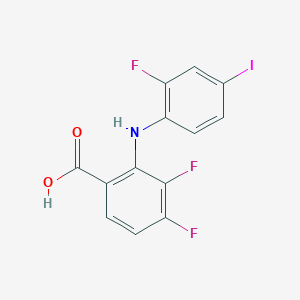
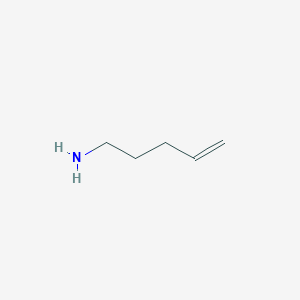
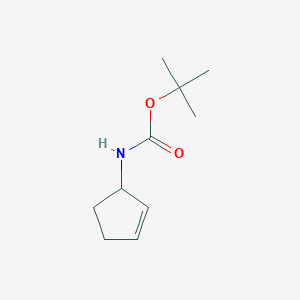
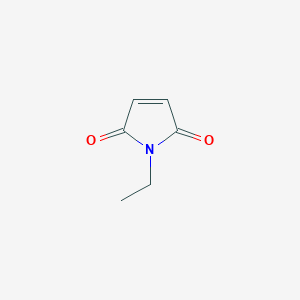
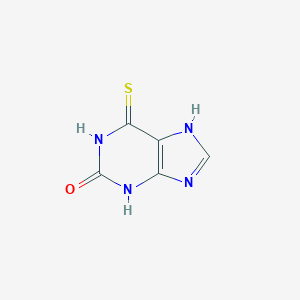
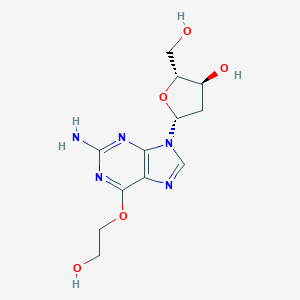
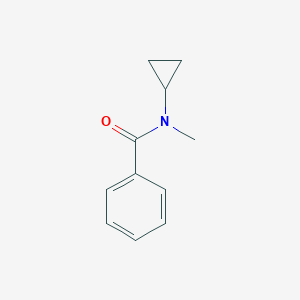
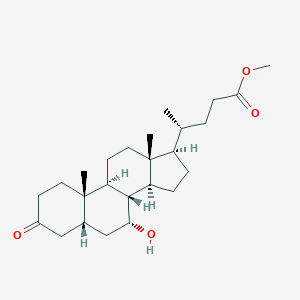
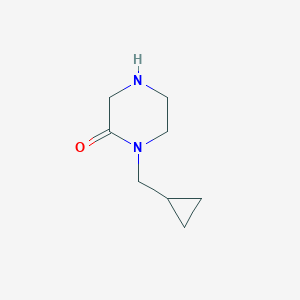
![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)
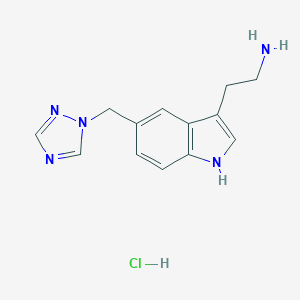
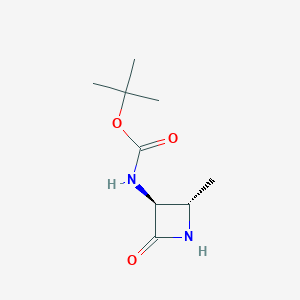
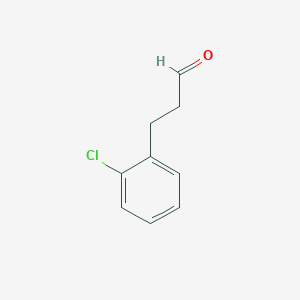
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)